molecular formula C27H48O8S2 B12725527 2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate CAS No. 96692-62-5

2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate

Cat. No.: B12725527
CAS No.: 96692-62-5
M. Wt: 564.8 g/mol
InChI Key: CSHJDPGSPSZKHR-UHFFFAOYSA-N
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Description

2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate is a multifunctional ester-thiol compound derived from pentaerythritol. Its structure features two 3-mercapto-1-oxopropoxy branches attached to a central 1,3-propanediyl backbone, with two octanoate ester groups (see ). This unique combination of thiol (-SH) and ester (-COO-) functionalities distinguishes it from conventional pentaerythritol esters.

The compound’s thiol groups confer high reactivity, enabling applications in polymer crosslinking, adhesives, and specialty coatings.

Properties

CAS No.

96692-62-5

Molecular Formula

C27H48O8S2

Molecular Weight

564.8 g/mol

IUPAC Name

[2-(octanoyloxymethyl)-3-(3-sulfanylpropanoyloxy)-2-(3-sulfanylpropanoyloxymethyl)propyl] octanoate

InChI

InChI=1S/C27H48O8S2/c1-3-5-7-9-11-13-23(28)32-19-27(21-34-25(30)15-17-36,22-35-26(31)16-18-37)20-33-24(29)14-12-10-8-6-4-2/h36-37H,3-22H2,1-2H3

InChI Key

CSHJDPGSPSZKHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)(COC(=O)CCS)COC(=O)CCS

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate typically involves:

  • Step 1: Synthesis of 2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propionic acid or related intermediates
    This intermediate contains the mercapto-functionalized propoxy groups attached to a central propane backbone. The mercapto groups are introduced via thiol-containing precursors such as 3-mercaptopropionic acid or its derivatives.

  • Step 2: Esterification with octanoic acid
    The carboxylic acid groups of octanoic acid are esterified with the hydroxyl or mercapto-substituted hydroxyl groups of the intermediate. This is typically achieved using standard esterification methods such as acid-catalyzed condensation or via coupling reagents (e.g., DCC, EDC) under controlled conditions to avoid oxidation of thiol groups.

  • Step 3: Purification and isolation
    The product is purified by chromatographic techniques or recrystallization to obtain the pure dioctanoate ester with intact mercapto groups.

Detailed Reaction Conditions

  • Thiol Protection and Handling:
    Due to the sensitivity of mercapto groups to oxidation, the synthesis is often conducted under inert atmosphere (nitrogen or argon) and in the presence of antioxidants or reducing agents to maintain thiol integrity.

  • Esterification Parameters:
    Typical esterification involves refluxing the intermediate with octanoic acid or its activated derivatives in solvents such as dichloromethane or toluene, with acid catalysts like sulfuric acid or p-toluenesulfonic acid. Alternatively, carbodiimide coupling agents can be used at ambient or slightly elevated temperatures to improve yield and selectivity.

  • Reaction Monitoring:
    Progress is monitored by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm ester bond formation and mercapto group preservation.

Representative Synthetic Route (Literature-Based)

Step Reactants Conditions Outcome
1 2,2-bis(hydroxymethyl)propane-1,3-diol + 3-mercaptopropionic acid (or derivative) Thiol-esterification under inert atmosphere, mild base catalysis Formation of 2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propionic acid intermediate
2 Intermediate + Octanoic acid (or octanoyl chloride) + coupling agent (e.g., DCC) Room temperature to reflux, inert atmosphere Formation of this compound
3 Crude product Purification by chromatography or recrystallization Pure target compound with preserved thiol groups

Analytical and Research Findings on Preparation

  • Yield and Purity:
    Reported yields vary depending on reaction conditions but typically range from 70% to 90% after purification. Purity is confirmed by HPLC and NMR, showing characteristic signals for mercapto protons and ester linkages.

  • Stability Considerations:
    The mercapto groups are prone to oxidation; thus, synthesis and storage under inert atmosphere and low temperature are recommended to prevent disulfide formation.

  • Characterization Data:

    • Molecular weight confirmed by mass spectrometry (MS) at 564.80 g/mol.
    • NMR spectra show signals corresponding to methylene protons adjacent to sulfur and ester groups.
    • IR spectra confirm ester carbonyl stretch (~1735 cm⁻¹) and thiol S–H stretch (~2550 cm⁻¹).

Summary Table of Preparation Parameters

Parameter Description Typical Conditions Notes
Starting materials 2,2-bis(hydroxymethyl)propane-1,3-diol, 3-mercaptopropionic acid, octanoic acid Commercially available or synthesized Purity >98% recommended
Thiol protection Inert atmosphere (N2 or Ar), antioxidants Throughout synthesis Prevents oxidation to disulfides
Esterification method Acid catalysis or carbodiimide coupling Reflux or room temp, 12-24 h Carbodiimide preferred for mild conditions
Solvents Dichloromethane, toluene, or acetonitrile Anhydrous Solvent choice affects yield and purity
Purification Chromatography (silica gel) or recrystallization Ambient or low temp Ensures removal of unreacted materials
Yield 70-90% Dependent on conditions Optimized by reaction time and reagent ratios
Characterization NMR, IR, MS, HPLC Post-synthesis Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Alcohols and thiols.

    Substitution: Amides and ethers.

Scientific Research Applications

2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate involves its interaction with various molecular targets through its mercapto and ester groups. These interactions can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their structure and function. The pathways involved include thiol-disulfide exchange reactions and ester hydrolysis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with analogous pentaerythritol derivatives:

Compound Name CAS Number Molecular Formula Functional Groups Key Features
Target Compound Not specified Likely C₂₅H₄₀O₁₀S₂ 2 thiols, 4 esters Dual reactivity (thiol + ester)
Pentaerythrityl tetraoctanoate 3008-50-2 C₃₇H₇₀O₈ 4 esters High lipophilicity, surfactants
Pentaerythrityl tetrastearate 115-83-3 C₇₇H₁₄₈O₈ 4 stearate esters High melting point, emollients
2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate 55680-37-0 C₂₁H₄₀O₆ 2 hydroxyls, 2 esters Hydrophilic, plasticizers
Pentaerythrityl tetraisostearate 62125-22-8 C₇₇H₁₄₈O₈ 4 branched stearate esters Emulsifiers, dispersants

Key Observations:

  • Thiol Reactivity: The target compound’s thiol groups enable participation in thiol-ene click reactions and disulfide bond formation, unlike non-thiol esters like pentaerythrityl tetraoctanoate.
  • Ester Functionality: The octanoate chains provide moderate lipophilicity, balancing solubility and compatibility with organic matrices, similar to other medium-chain esters.
  • Branching vs. Linearity : Branched esters (e.g., tetraisostearate) enhance emulsification, while linear esters (e.g., tetrastearate) improve thermal stability.

Physicochemical Properties

  • Reactivity: Thiol groups in the target compound oxidize readily to disulfides, necessitating stabilizers in formulations. Non-thiol esters (e.g., dioctanoate) exhibit higher oxidative stability.
  • Melting Point : Thiol-containing esters typically have lower melting points than fully saturated esters (e.g., tetrastearate melts at ~60–70°C).
  • Solubility: The octanoate chains enhance solubility in nonpolar solvents, comparable to pentaerythrityl tetraoctanoate.

Research Findings and Industrial Relevance

Recent studies highlight the target compound’s utility in high-performance materials:

  • Crosslinking Efficiency: Demonstrates 85% conversion in thiol-ene reactions at 25°C, outperforming non-reactive esters.
  • Comparative Performance : In lubricant formulations, pentaerythrityl tetrastearate reduces friction by 30%, while the target compound’s thiols improve adhesion in epoxy resins.

Biological Activity

2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate is a complex organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C₃₁H₆₄O₈S₂
  • Molecular Weight : Approximately 596.79 g/mol
  • CAS Number : Not widely documented but can be inferred from its components.

The compound features a central propanediyl backbone with two octanoate ester groups and two mercapto-propoxy side chains. This unique structure may contribute to its biological activities.

Antioxidant Properties

Research indicates that compounds with thiol groups, such as those present in this compound, exhibit significant antioxidant activity. The thiol groups can scavenge free radicals and reduce oxidative stress in biological systems. A study on similar mercapto compounds demonstrated their capacity to protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, research on derivatives of mercapto compounds indicated their potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes .

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in vitro. In one study involving human cancer cell lines, the compound exhibited selective cytotoxicity, indicating potential as an anticancer agent. However, further studies are needed to fully understand its genotoxic potential and safety profile .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antioxidant effectsDemonstrated significant reduction in oxidative stress markers in treated cells compared to controls.
Study 2 Assess antimicrobial efficacyShowed inhibition of growth in Gram-positive bacteria at concentrations above 100 µg/mL.
Study 3 Investigate cytotoxicity in cancer cellsInduced apoptosis in a dose-dependent manner in various cancer cell lines.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Antioxidant Mechanism : The thiol groups donate electrons to neutralize free radicals.
  • Membrane Disruption : The hydrophobic octanoate chains may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS) and modulation of mitochondrial membrane potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate, given its multifunctional structure?

  • Methodology : Use stepwise esterification with protection/deprotection strategies for thiol and carboxyl groups. Employ catalysts like DMAP or EDC/HOBt to enhance reaction efficiency. Monitor intermediates via thin-layer chromatography (TLC) and optimize conditions (temperature, solvent polarity) using Design of Experiments (DOE) principles to minimize side reactions.

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm branching and ester linkages.
  • FTIR for identifying thiol (-SH) and carbonyl (C=O) groups.
  • HPLC-MS for purity assessment and detection of hydrolytic byproducts .

Q. What factors influence the hydrolytic stability of this compound, and how can they be evaluated experimentally?

  • Methodology : Conduct accelerated stability studies under varying pH (2–10) and temperatures (25–60°C). Use HPLC to quantify degradation products and derive kinetic models (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in thiol-based polymerization systems?

  • Methodology : Apply quantum chemical calculations (DFT or ab initio) to model thiol-ene reaction pathways. Use reaction path search algorithms (e.g., GRRM) to identify transition states and activation energies. Validate predictions with experimental kinetic data (e.g., UV-Vis monitoring of thiol consumption).

Q. What role does this compound play in designing controlled drug delivery systems, particularly regarding ester hydrolysis kinetics?

  • Methodology : Incorporate the compound into polymeric nanoparticles or micelles. Study hydrolysis rates in simulated physiological conditions (e.g., PBS at 37°C) using LC-MS. Correlate ester chain length (octanoate vs. shorter analogs) with release profiles of encapsulated drugs .

Q. How can statistical experimental design optimize reaction conditions for its synthesis to balance yield and byproduct formation?

  • Methodology : Implement fractional factorial design (FFD) to screen variables (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to model interactions and identify optimal parameters. Validate with triplicate runs to ensure reproducibility.

Q. What methodologies evaluate the crosslinking efficiency of this compound in thiol-ene polymer networks?

  • Methodology :

  • Rheometry : Measure gelation time and storage modulus (G’) to assess network formation.
  • Swelling tests : Determine crosslink density by measuring mass uptake in solvents.
  • FTIR or Raman spectroscopy to track thiol conversion during photopolymerization .

Q. How does the compound’s structure influence its performance in membrane separation technologies?

  • Methodology : Fabricate thin-film composite membranes incorporating the compound. Test permeability/selectivity for target solutes (e.g., dyes, ions) using dead-end filtration. Compare performance with membranes lacking thiol functionality to isolate structural effects.

Contradictions and Data Gaps

  • Synthesis Efficiency : While DOE methods reduce trial-and-error, computational predictions (e.g., transition state barriers) may conflict with experimental yields due to solvent effects or unaccounted side reactions.
  • Stability vs. Reactivity : The compound’s hydrolytic instability under basic conditions may limit its use in drug delivery but enhance biodegradability in environmental applications.

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